Methyl Decanoate

Catalog No.
S535190
CAS No.
110-42-9
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Decanoate

CAS Number

110-42-9

Product Name

Methyl Decanoate

IUPAC Name

methyl decanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3

InChI Key

YRHYCMZPEVDGFQ-UHFFFAOYSA-N

SMILES

Array

solubility

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride
0.0044 mg/mL at 20 °C

Synonyms

Methyl decanoate; Capric acid methyl ester; Decanoic acid, methyl ester; Methyl caprate; Methyl caprinate; Methyl n-caprate; Methyl n-decanoate; Methyl-n-caprate

Canonical SMILES

CCCCCCCCCC(=O)OC

The exact mass of the compound Methyl decanoate is 186.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.36e-05 m0.0044 mg/ml at 20 °cinsol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride0.0044 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3713. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Herbicides, Insecticides, Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl decanoate (C11H22O2), also known as methyl caprate, is a medium-chain (C10) saturated fatty acid methyl ester (FAME) widely procured as a high-purity biodiesel surrogate, industrial solvent, and chemical intermediate [1]. Characterized by its specific boiling point of 224 °C, extremely low aqueous solubility, and well-defined combustion kinetics, it bridges the gap between highly volatile short-chain esters and highly viscous long-chain FAMEs . For industrial buyers and researchers, its primary value lies in its exact chain length, which provides a predictable activation energy for combustion modeling and a stable, neutral, low-volatility matrix for pharmaceutical and fragrance formulations [2].

Substituting methyl decanoate with generic mixed FAMEs (such as commercial soy biodiesel) or adjacent chain lengths introduces critical failures in both modeling and formulation workflows [1]. In combustion engineering, replacing the C10 ester with a C12 homolog (methyl dodecanoate) drastically shifts the activation energy and high-temperature ignition delay, invalidating kinetic models [1]. In chemical formulation, downgrading to methyl octanoate (C8) results in premature evaporative loss due to an approximately 30 °C drop in boiling point, while utilizing the unesterified precursor, decanoic acid, introduces unwanted pH shifts and chemical reactivity that can degrade sensitive active pharmaceutical ingredients (APIs). Procurement must therefore strictly specify the C10 methyl ester to maintain thermal stability and chemical neutrality.

Activation Energy and Ignition Delay in Combustion Modeling

In droplet ignition delay experiments, methyl decanoate demonstrates a distinct kinetic profile compared to longer-chain FAMEs. The overall activation energy for methyl decanoate is quantified at 151 ± 22 kJ/mol, which is significantly lower than the 193 ± 37 kJ/mol measured for methyl dodecanoate under identical normal-gravity conditions [1]. This 42 kJ/mol difference fundamentally alters ignition timing at varying temperatures.

Evidence DimensionOverall activation energy for droplet ignition
Target Compound Data151 ± 22 kJ/mol
Comparator Or BaselineMethyl dodecanoate: 193 ± 37 kJ/mol
Quantified Difference42 kJ/mol lower activation energy for the C10 ester
ConditionsNormal gravity droplet ignition delay experiments (1.2 mm initial droplet diameter)

Dictates the precise selection of surrogate fuels for calibrating internal combustion engine models, where chain-length-dependent activation energy controls autoignition timing.

Thermal Operating Window and Volatility Control

For high-temperature solvent and carrier applications, evaporative loss is a primary failure mode. Methyl decanoate provides a boiling point of 224 °C, whereas its closest shorter-chain substitute, methyl octanoate, boils at 194-195 °C . This approximately 30 °C increase in boiling point significantly reduces the vapor pressure at room temperature (measured at ~0.055 hPa at 25 °C for methyl decanoate), preventing the rapid volatilization associated with C8 esters [1].

Evidence DimensionBoiling point and evaporative stability
Target Compound Data224 °C
Comparator Or BaselineMethyl octanoate: 194-195 °C
Quantified Difference~30 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Provides a wider liquid-phase operating window, reducing solvent loss and ensuring consistent concentration in industrial coatings and fragrance formulations.

Single-Component Reproducibility vs. Commercial Biodiesel Blends

Commercial biodiesel (e.g., B99 soy methyl ester) contains highly variable mixtures of C16 and C18 esters, leading to unpredictable baseline kinetics. Experimental data shows that while methyl decanoate exhibits comparable ignition delays to B99 at lower temperatures, it diverges to yield significantly shorter ignition delay periods at higher temperatures [1]. More importantly, as a >98% pure single component, methyl decanoate eliminates the 11-52% compositional variance inherent in commercial blends[1].

Evidence DimensionCompositional variance and high-temperature ignition delay
Target Compound Data>98% pure single-component, distinct high-temp delay
Comparator Or BaselineCommercial B99 Soy Methyl Ester: Complex mixture (C16-C18), variable delay
Quantified DifferenceElimination of 11-52% batch-to-batch compositional variance
ConditionsHigh-temperature furnace testing at atmospheric pressure

Essential for rigorous academic and industrial CFD modeling where batch-to-batch variability of commercial biodiesel invalidates kinetic data.

Chemical Neutrality and API Compatibility

When used as a pharmaceutical excipient or chemical carrier, the unesterified precursor (decanoic acid) can cause pH shifts and react with sensitive APIs. Esterification to methyl decanoate yields a chemically neutral, highly lipophilic matrix with an extremely low aqueous solubility of approximately 0.0044 mg/mL at 20 °C[1]. Furthermore, it maintains high solubility in organic solvents (e.g., ~25 mg/mL in ethanol), making it a superior non-ionic solubilizer compared to the reactive free fatty acid .

Evidence DimensionAqueous solubility and chemical reactivity
Target Compound DataNeutral ester, ~0.0044 mg/mL water solubility
Comparator Or BaselineDecanoic acid: Reactive free fatty acid, pH-dependent solubility
Quantified DifferenceComplete removal of acidic proton, ensuring neutral pH
ConditionsAqueous buffer and organic solvent blending at 20-25 °C

Prevents API degradation and pH shifts in sensitive pharmaceutical and cosmetic formulations, making it a superior non-reactive carrier.

Single-Component Biodiesel Surrogate Modeling

Methyl decanoate is the exact choice for computational fluid dynamics (CFD) and combustion kinetics research where a precise activation energy (151 kJ/mol) is required, avoiding the batch variability of commercial B99 blends [1].

High-Boiling Industrial Solvent Formulations

Ideal for polymer processing, coatings, and degreasers where a non-reactive, low-volatility solvent (BP 224 °C) is needed to replace highly volatile C8 esters, ensuring consistent application without premature drying .

Neutral Pharmaceutical Excipient and Carrier

Selected for formulating highly lipophilic, non-acidic carrier matrices to solubilize hydrophobic active pharmaceutical ingredients (APIs) without the reactivity and pH instability of free decanoic acid .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Liquid; [IUCLID] Colorless liquid; [MSDSonline]

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 Da

Monoisotopic Mass

186.161979940 Da

Boiling Point

224 °C @ 760 mm Hg
108.00 °C. @ 10.00 mm Hg

Heavy Atom Count

13

Density

0.8730 @ 20 °C/4 °C

LogP

4.41 (LogP)
4.41
log Kow= 4.41

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

-18 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9L2W51J0B

GHS Hazard Statements

Aggregated GHS information provided by 212 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 115 of 212 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 97 of 212 companies with hazard statement code(s):;
H411 (93.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]
0.037 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110-42-9

Wikipedia

Methyl caprate

Use Classification

Fragrance Ingredients

Methods of Manufacturing

Esterification of capric acid with methanol or alcoholysis of coconut oil, purified by fractional vacuum distillation.
REACTION OF TRIGLYCERIDES, EG, COCONUT OR PALM KERNEL OIL, WITH METHANOL FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF CAPRIC ACID WITH METHANOL

General Manufacturing Information

Other (requires additional information)
Decanoic acid, methyl ester: ACTIVE
.../METHYL CAPRATE/ HAS BACTERICIDAL PROPERTIES.
An emulsion of this ester will debud chrysanthemums chemically. Not commercial.

Interactions

Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Last modified: 08-15-2023
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